4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClF6N3O3S/c25-20-11-16(24(29,30)31)13-33-22(20)37-18-5-7-19(8-6-18)38(35,36)34-17-3-1-2-14(10-17)21-9-4-15(12-32-21)23(26,27)28/h1-13,34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSLODWSJVQOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClF6N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide is bacterial phosphopantetheinyl transferases (PPTases). PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.
Mode of Action
The compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide exhibits submicromolar inhibition of bacterial Sfp-PPTase. This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reaction and thus inhibiting its function.
Biochemical Pathways
The inhibition of PPTases by 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide affects the secondary metabolism of bacteria. This results in the attenuation of the production of certain metabolites that are dependent on the action of PPTases.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide have been studied in vitro. The compound has demonstrated potential utility due to its favorable pharmacokinetic profile.
Result of Action
The action of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide results in the thwarting of bacterial growth. This is due to the compound’s inhibitory effect on PPTases, which play a crucial role in bacterial cell viability.
Action Environment
The efficacy and stability of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound. Therefore, the action environment plays a significant role in the compound’s overall effectiveness.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of similar trifluoromethyl pyridine derivatives. For instance, compounds with analogous structures showed moderate to high efficacy against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml . The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that derivatives with similar functional groups exhibit antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. For example, certain trifluoromethyl pyrimidine derivatives demonstrated significant inhibition rates against these fungi, suggesting a promising avenue for agricultural fungicides .
Insecticidal Activity
The insecticidal properties of related compounds have been documented, with some exhibiting effective control over pests such as Mythimna separata and Spodoptera frugiperda. Studies indicate that at concentrations around 500 µg/ml, these compounds can significantly reduce pest populations, making them suitable candidates for development as insecticides .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Concentration (µg/ml) | Efficacy (%) |
|---|---|---|---|---|
| Compound A | Anticancer | PC3 | 5 | Moderate |
| Compound B | Antifungal | Botrytis cinerea | 50 | 96.76 |
| Compound C | Insecticidal | Spodoptera frugiperda | 500 | High |
Case Studies
- Anticancer Efficacy : A study conducted on a series of trifluoromethyl pyridine derivatives found that specific modifications to the chemical structure significantly enhanced anticancer activity against multiple cell lines. The study concluded that the presence of the trifluoromethyl group was crucial for biological activity due to its influence on electronic properties and hydrophobicity .
- Antifungal Testing : In vitro tests on various derivatives showed promising antifungal activities against several plant pathogens. The compounds were tested using a mycelium growth rate method, revealing that some exhibited inhibition rates comparable to established fungicides like tebuconazole .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Solubility: Sulfonamide derivatives generally exhibit moderate aqueous solubility, but trifluoromethyl groups increase hydrophobicity.
Table 2: Thermal and Solubility Data
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what challenges arise during its multistep synthesis?
Answer:
The synthesis involves sequential functionalization of pyridine and benzene sulfonamide scaffolds. Key steps include:
- Chlorination and trifluoromethylation of pyridine rings (e.g., using chlorinating agents like POCl₃ and trifluoromethylation via Ullmann coupling or radical methods) .
- Nucleophilic aromatic substitution to introduce the sulfonamide group, requiring anhydrous conditions to avoid hydrolysis .
- Coupling reactions (e.g., Suzuki-Miyaura) to link the pyridine and benzene moieties, with careful control of Pd catalyst loading and temperature to minimize side products .
Challenges:
- Steric hindrance from trifluoromethyl groups reduces reaction efficiency; microwave-assisted synthesis may improve yields .
- Purification requires advanced chromatography (e.g., preparative HPLC) due to structural complexity.
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and analytical methods:
- 1H/13C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 8.5–9.0 ppm; sulfonamide NH at δ 10–11 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for the pyridinyloxy linkage .
Basic: What are the hypothesized biological targets of this compound, and how can its mechanism be tested?
Answer:
- Hypothesized targets : Bacterial enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis .
- Testing methods :
- Enzyme inhibition assays : Measure IC₅₀ values using purified PPTases and fluorescent substrates (e.g., malachite green for phosphate release) .
- MIC testing : Evaluate antibacterial activity against Gram-positive pathogens (e.g., S. aureus) to correlate enzyme inhibition with cellular efficacy .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency against bacterial targets?
Answer:
- Modify substituents : Replace the 3-chloro group on pyridine with bromo or nitro groups to assess electronic effects on enzyme binding .
- Trifluoromethyl positioning : Compare activity of 5-(trifluoromethyl)pyridin-2-yl vs. 3-(trifluoromethyl) isomers to determine steric tolerance in the enzyme active site .
- Sulfonamide bioisosteres : Test carbamate or phosphonamide analogs to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
